molecular formula C15H16O4 B8054337 Methyl 3-(4-methoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(4-methoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8054337
M. Wt: 260.28 g/mol
InChI Key: CHVQLKWMARRCAN-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylate: is a complex organic compound characterized by its bicyclic structure and a methoxybenzoyl group attached to the bicyclic framework

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with bicyclo[1.1.1]pentane-1-carboxylic acid and 4-methoxybenzoic acid .

  • Reaction Steps:

    • The carboxylic acid groups are activated using reagents like dicyclohexylcarbodiimide (DCC) .

    • The activated acid then reacts with the methoxybenzoic acid to form the desired compound.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The reaction conditions are optimized for industrial-scale production, ensuring high yield and purity.

  • Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like chromium(VI) oxide .

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride .

  • Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, acetic acid.

  • Reduction: Sodium borohydride, methanol.

  • Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the manufacture of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, or other biomolecules that interact with the compound.

  • Pathways: Involvement in metabolic or signaling pathways that lead to the desired biological or chemical outcome.

Comparison with Similar Compounds

  • Methyl 3-methoxybenzoate

  • Methyl 3-(3-methoxybenzoyl)propionate

  • Methyl 3-(2-methoxybenzoyl)propionate

Uniqueness: Methyl 3-(4-methoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylate stands out due to its bicyclic structure, which imparts unique chemical and physical properties compared to its linear counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer exciting opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 3-(4-methoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-18-11-5-3-10(4-6-11)12(16)14-7-15(8-14,9-14)13(17)19-2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVQLKWMARRCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C23CC(C2)(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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